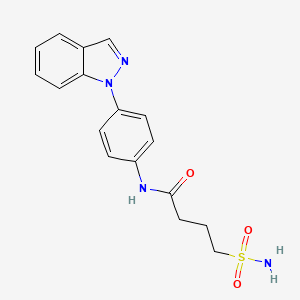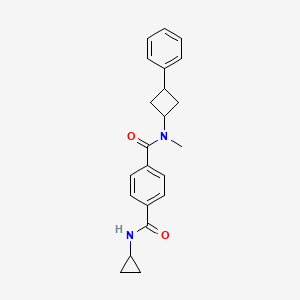
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting specific enzymes involved in various cellular processes. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been reported to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate have been extensively studied. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and antiviral activities. It has also been reported to inhibit specific enzymes involved in various cellular processes such as COX-2 and topoisomerase II. In addition, the compound has been reported to induce apoptosis in cancer cells and to inhibit cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate in lab experiments is its wide range of biological activities. The compound has been reported to exhibit anti-inflammatory, anti-tumor, and antiviral activities, making it a potential candidate for drug development. Another advantage is the ease of synthesis of the compound using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate. One of the directions is the further investigation of its mechanism of action. The exact mechanism by which the compound exerts its biological activity is not fully understood, and further research is needed to elucidate this mechanism. Another direction is the development of derivatives of the compound with improved biological activity and reduced toxicity. The synthesis of analogs of the compound may provide insights into the structure-activity relationship of the compound and may lead to the development of more potent and selective compounds. Additionally, the use of the compound in combination with other drugs may enhance its biological activity and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate has been reported using several methods. One of the most commonly used methods is the reaction of 2-ethyl-6-oxo-1H-pyridine-4-carboxylic acid with propargyl alcohol in the presence of a catalyst such as triphenylphosphine. The reaction yields the desired compound in good yields and high purity. Other methods include the use of different alcohols and alkynes as reactants, and the use of different catalysts.
Applications De Recherche Scientifique
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against different viruses such as HIV and hepatitis C virus and has shown potential as an antiviral agent.
Propriétés
IUPAC Name |
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-10-7-9(8-11(15)13-10)12(16)17-6-4-3-5-14/h7-8,14H,2,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMQXLDVFSQLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)N1)C(=O)OCC#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxybut-2-ynyl 2-ethyl-6-oxo-1H-pyridine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-[[3-(Dimethylamino)-3-oxopropanoyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434520.png)
![3-[6-[[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropanecarbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434527.png)
![4-(benzimidazol-1-yl)-N-methyl-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7434529.png)
![Methyl 2-hydroxy-2-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7434531.png)
![5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7434533.png)
![3-[6-[(5-Methyloxolane-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434542.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![Methyl 6-[(5-benzyl-1-methylimidazol-2-yl)methylamino]-2-methylpyridine-3-carboxylate](/img/structure/B7434582.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)


![3-[6-[(1,1-Dioxo-1,2-thiazolidine-3-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434618.png)